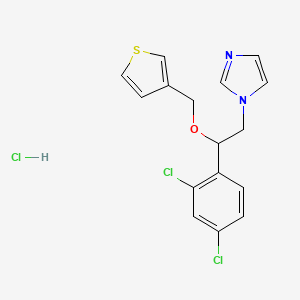
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide: is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. The modification of the triamcinolone acetonide structure by removing the fluorine atom and introducing an epoxy group at the 9(11) position results in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide typically involves multiple steps, starting from triamcinolone acetonide. The key steps include:
De-fluorination: The fluorine atom at the 9-position is removed using a suitable de-fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the molecule, converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response.
類似化合物との比較
Similar Compounds
Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another corticosteroid with similar therapeutic applications.
Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.
Uniqueness
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide is unique due to the absence of the fluorine atom and the presence of an epoxy group at the 9(11) position. These structural modifications result in distinct chemical and biological properties, potentially offering advantages in terms of efficacy and safety compared to other corticosteroids.
特性
CAS番号 |
39672-75-8 |
|---|---|
分子式 |
C24H30O6 |
分子量 |
414.5 g/mol |
IUPAC名 |
(1S,3S,5S,6S,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one |
InChI |
InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22+,23-,24-/m1/s1 |
InChIキー |
LAOLPAAORRPVAA-HZSSNUNGSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
異性体SMILES |
C[C@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
同義語 |
(9β,11β,16α)-9,11-Epoxy-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione; _x000B_Naphth[2’,1’:4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxole, pregna-1,4-diene-3,20-dione deriv.; 9,11β-Epoxy-16α,17,21-trihydroxy-9β-pregna-1,4-diene-3,20 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)







